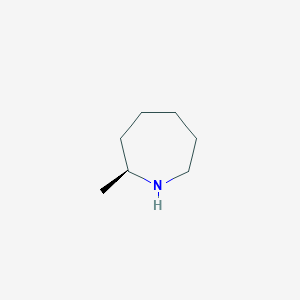

(S)-2-Methylazepane

Description

(S)-2-Methylazepane (CAS: 7496-99-3) is a chiral secondary amine characterized by a seven-membered azepane ring substituted with a methyl group at the 2-position. This compound is primarily utilized in pharmaceutical research as a building block for synthesizing ligands targeting G protein-coupled receptors (GPCRs), including cannabinoid receptors (CB1/CB2) .

Properties

Molecular Formula |

C7H15N |

|---|---|

Molecular Weight |

113.20 g/mol |

IUPAC Name |

(2S)-2-methylazepane |

InChI |

InChI=1S/C7H15N/c1-7-5-3-2-4-6-8-7/h7-8H,2-6H2,1H3/t7-/m0/s1 |

InChI Key |

LGONGMXQDFYGKU-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@H]1CCCCCN1 |

Canonical SMILES |

CC1CCCCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-Methylazepane can be synthesized through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as (S)-2-amino-1-butanol, with a suitable reagent like para-toluenesulfonyl chloride under basic conditions. The reaction typically proceeds through the formation of an intermediate sulfonamide, which undergoes intramolecular cyclization to form the azepane ring.

Another method involves the reduction of (S)-2-methylazepan-2-one using a reducing agent like lithium aluminum hydride. This method provides a straightforward approach to obtain (S)-2-Methylazepane with high enantiomeric purity.

Industrial Production Methods

In industrial settings, (S)-2-Methylazepane is often produced through catalytic hydrogenation of (S)-2-methylazepan-2-one. The process involves the use of a suitable catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. This method allows for the efficient and scalable production of (S)-2-Methylazepane.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methylazepane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form (S)-2-methylazepan-2-one using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of (S)-2-methylazepan-2-one to (S)-2-Methylazepane can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The nitrogen atom in (S)-2-Methylazepane can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: (S)-2-methylazepan-2-one.

Reduction: (S)-2-Methylazepane.

Substitution: Various substituted azepane derivatives, depending on the electrophile used.

Scientific Research Applications

(S)-2-Methylazepane has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

Medicine: (S)-2-Methylazepane derivatives are investigated for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

Industry: It is used in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-Methylazepane and its derivatives depends on the specific biological target and application. In general, the compound interacts with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Differences

The pharmacological relevance of (S)-2-methylazepane is best understood through comparison with azepane derivatives and related amines. Below is a detailed analysis of key analogues:

Methylazepane (MAP)

- Structure : A seven-membered azepane ring with a methyl group at an unspecified position (distinct from the 2-position in (S)-2-methylazepane).

- Pharmacological Role: MAP derivatives, such as NA-MAPIMO (AM-1220) and A-MAPIMO (AM-1248), are synthetic cannabinoid receptor agonists (SCRAs) with demonstrated affinity for CB1 .

- Key Difference : The absence of stereochemical specification and methyl positioning in MAP reduces receptor-binding precision compared to (S)-2-methylazepane.

2-Methylpiperidine

- Structure : A six-membered piperidine ring with a methyl group at the 2-position.

- Pharmacological Role : Used in antipsychotic drug synthesis but lacks the azepane ring’s conformational flexibility.

Cumyl-TsINACA

- Structure : Features a tosyl (TS) group and lacks a spacer between the core and side chain.

- Pharmacological Role : Exhibits low CB1 affinity (EC50: 31.3 μM) due to the absence of a spacer group, highlighting the importance of structural flexibility in SCRAs .

- Key Difference : (S)-2-Methylazepane’s azepane ring and methyl substitution may enhance receptor interaction compared to rigid TS-containing analogues.

Comparative Data Table

Research Findings and Mechanistic Insights

- Stereochemical Impact : The (S)-enantiomer of 2-methylazepane likely offers enhanced receptor specificity compared to racemic mixtures, though direct comparative studies are absent in the provided evidence.

- Spacer Importance: SCRAs with spacer groups (e.g., AM-1220) show higher activity than non-spacer analogues (e.g., Cumyl-TsINACA), suggesting that (S)-2-methylazepane’s structure could be optimized with spacers for therapeutic applications .

Biological Activity

(S)-2-Methylazepane is a seven-membered heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

(S)-2-Methylazepane is characterized by its molecular formula , featuring a nitrogen atom in the ring structure and a methyl group at the second carbon. This unique configuration contributes to its biological interactions and potential therapeutic applications.

Biological Activity

Research indicates that (S)-2-Methylazepane and its derivatives exhibit notable biological activities, particularly in antiviral applications. Here are some key areas of focus:

- Antiviral Properties : Studies have shown that (S)-2-Methylazepane may serve as a scaffold for developing inhibitors against respiratory syncytial virus (RSV). Its ability to interact with viral proteins is crucial for therapeutic efficacy.

- Mechanism of Action : While the specific mechanisms remain under investigation, the presence of the nitrogen atom in the azepane ring is believed to play a significant role in its biological interactions. The compound's basicity enhances its reactivity with various biological targets.

- Stereochemistry : The compound exists in different stereoisomeric forms due to its chiral center, which can influence its biological properties. Research emphasizes the importance of isolating pure enantiomers for accurate assessment of their pharmacological profiles.

Synthesis Methods

The synthesis of (S)-2-Methylazepane typically involves multi-step processes from racemic N-Boc precursors. Key methods include:

- Chiral Supercritical Fluid Chromatography (SFC) : This technique has been successfully employed to resolve racemic mixtures into individual enantiomers, allowing for focused studies on their distinct biological activities.

- Oxidative Functionalization : Recent advancements in regioselective transformations of tertiary amines have shown promise in synthesizing various derivatives of (S)-2-Methylazepane, enhancing its availability for research and industrial applications .

Case Studies

- Antiviral Drug Development : A study highlighted the potential of (S)-2-Methylazepane derivatives as inhibitors against RSV. The research focused on their binding affinity to viral proteins, demonstrating significant antiviral activity.

- β-Turn Induction : Another investigation explored the incorporation of azepane-derived quaternary amino acids into peptide models, revealing their effectiveness as β-turn inducers. This property could be leveraged in designing peptides with specific conformational characteristics beneficial for drug development .

Comparative Analysis

To understand (S)-2-Methylazepane’s uniqueness, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Azepane | C7H13N | Parent compound without methyl substitution |

| 1-Methylazepane | C7H15N | Methyl group at position one |

| 3-Methylazepane | C7H15N | Methyl group at position three |

| 2-Ethylazepane | C8H17N | Ethyl group at position two |

Uniqueness of (S)-2-Methylazepane : Its specific methyl substitution at the second carbon provides distinct biological interactions compared to other azepanes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.